molecular formula C12H11ClN2O2 B7910492 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one CAS No. 1206969-50-7

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one

Cat. No.: B7910492
CAS No.: 1206969-50-7
M. Wt: 250.68 g/mol
InChI Key: DFYIQJNIWCMLBQ-UHFFFAOYSA-N
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Description

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one is a chemical compound with the molecular formula C12H11ClN2O2. It is a derivative of oxazole, a heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure.

Chemical Reactions Analysis

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one can be compared with other oxazole derivatives such as:

This compound’s unique structure, particularly the presence of the chlorine atom, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring attached to a chlorobenzo[d]oxazole moiety. This unique combination is thought to enhance its interaction with biological targets, particularly enzymes involved in neurodegenerative diseases.

Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. The presence of the nitrogen atom in the oxazole ring is speculated to facilitate interaction with the enzyme's active site, enhancing binding affinity and inhibition efficacy .

Acetylcholinesterase Inhibition

The compound has been evaluated for its AChE inhibitory properties. In comparative studies, it was found that derivatives with piperidine rings exhibited improved AChE inhibition compared to those with other aliphatic heterocycles. Specifically, the replacement of a pyrrolidine ring with a piperidine resulted in a two-fold increase in inhibitory activity at a concentration of 104M10^{-4}M .

Neuroprotective Effects

In addition to AChE inhibition, studies have suggested that related compounds may possess neuroprotective properties. For instance, derivatives have been shown to reduce neuroinflammation and amyloidogenesis in cell models associated with Alzheimer's disease . This suggests that this compound may have potential applications in treating neurodegenerative conditions.

Efficacy in Biological Assays

The efficacy of this compound has been assessed through various biological assays:

Assay Type Findings
AChE Inhibition Significant inhibition observed; potency increased with piperidine substitution .
Neuroinflammation Model Reduced inflammatory markers in microglial cells treated with related compounds .
Cytotoxicity Assays Compounds showed selective cytotoxicity against cancer cell lines, indicating potential anticancer activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related benzoxazole derivatives:

  • Study on AChE Inhibition : A series of benzoxazolone derivatives were synthesized and screened for AChE inhibition. The most potent compound exhibited an IC50 value significantly lower than the reference standard, indicating strong inhibitory potential .
  • Neuroprotective Study : Research demonstrated that compounds structurally similar to this compound could mitigate LPS-induced neuroinflammation in vitro, suggesting their role in protecting neuronal health .
  • Anticancer Activity : Derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through modulation of key signaling pathways .

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-8-1-2-11-10(7-8)14-12(17-11)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYIQJNIWCMLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266045
Record name 1-(5-Chloro-2-benzoxazolyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-50-7
Record name 1-(5-Chloro-2-benzoxazolyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-benzoxazolyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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